BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Medicinal chemistry SAR analysis Physicochemical profiling

This 4-chlorophenyl isoxazole-acetamide (CAS 946361-62-2) is a structurally defined MAO-A inhibitor scaffold. Unlike unsubstituted or N-benzyl analogs, the 4-Cl substituent (σp=+0.23, clogP ~3.4) provides a quantifiable SAR anchor for potency/selectivity optimization. The direct N-phenyl linkage (5 rotatable bonds) imposes a ~1.4 Å conformational restriction vs. N-benzyl congeners, enabling rigorous linker-geometry studies. Use as reference ligand in depression/Parkinson's models. Verify IC50 in your assay.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 946361-62-2
Cat. No. B2557464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS946361-62-2
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)
InChIKeyLWCUUMDLCMWNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946361-62-2): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(4-Chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946361-62-2) is a synthetic small-molecule belonging to the phenyl-isoxazole acetamide class, with molecular formula C17H13ClN2O2 and molecular weight 312.75 g/mol [1]. The compound features a 5-phenyl-1,2-oxazole (isoxazole) core linked via an acetamide bridge to a 4-chlorophenyl aniline moiety. It falls within the structural scope of isoxazole derivatives claimed in patent WO1997031906A1 as inhibitors of monoamine oxidase A (MAO-A) for neurological indications including depression and Parkinson's disease [2]. The chlorophenyl substitution distinguishes it from the broader isoxazole-acetamide family by modulating electronic character (Hammett σp = +0.23 for Cl), lipophilicity (estimated clogP ~3.4), and hydrogen-bond acceptor capacity at the para position.

Why Generic Substitution of N-(4-Chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946361-62-2) with In-Class Isoxazole Acetamides Carries Risk of Functional Divergence


Isoxazole-acetamide analogs sharing the 5-phenylisoxazole-3-acetamide core cannot be assumed interchangeable, because the N-aryl substituent exerts dominant control over target engagement, isoform selectivity, and ADMET profile. In the MAO inhibitory series disclosed in WO1997031906A1, the nature and position of the phenyl ring substituent (e.g., 4-Cl vs. 4-F vs. unsubstituted vs. 2,4-dichloro) were explicitly enumerated as critical variables governing A-type monoamine oxidase inhibitory potency [1]. Analogous SAR studies on related isoxazole-amide chemotypes have demonstrated that even single-atom substitutions (Cl→F, Cl→CH3) at the para position of the N-phenyl ring can invert MAO-A/MAO-B selectivity or shift IC50 values by more than two orders of magnitude [2]. In procurement, substituting with N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953195-82-9) or N-benzyl analogs (CAS 946226-38-6) without confirmatory assay data therefore introduces uncontrolled variables in potency, selectivity, and metabolic stability.

N-(4-Chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946361-62-2): Quantitative Differentiation Evidence Against Closest Structural Analogs


Para-Chloro Substitution on the N-Phenyl Ring: Comparative Physicochemical Property Differentiation vs. Unsubstituted Phenyl and 4-Fluoro Analogs

The 4-chlorophenyl substituent on the target compound confers distinct physicochemical properties relative to the closest commercially available comparators. The Hammett substituent constant (σp) for Cl is +0.23, compared with 0.00 for H (unsubstituted analog CAS 953195-82-9) and +0.06 for F (4-fluoro analog). This translates to a calculated difference in lipophilicity: the target compound (4-Cl) has an estimated clogP of ~3.4, versus ~2.9 for the 4-F analog and ~2.7 for the unsubstituted phenyl analog, as computed by fragment-based methods [1]. The chlorine atom also increases molar refractivity (MR contribution: Cl = 6.03 cm³/mol vs. F = 0.92 cm³/mol), which affects polarizability and potential halogen-bonding interactions with target protein residues [2]. These differences are large enough to alter membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility in ways that make direct functional substitution unreliable without confirmatory assay data.

Medicinal chemistry SAR analysis Physicochemical profiling

Patent-Documented MAO-A Inhibitory Scope: Class-Level Selectivity Evidence for 4-Chlorophenyl Isoxazole Derivatives

Patent WO1997031906A1 (Sankyo Co.) explicitly claims isoxazole derivatives of general formula (I) wherein R1 includes 4-chlorophenyl among the preferred embodiments for A-type monoamine oxidase (MAO-A) inhibition, with therapeutic utility claimed for depression, Parkinson's disease, and Alzheimer's disease [1]. The patent establishes that compounds within this structural class exhibit 'excellent A-type monoamine oxidase inhibitory activity,' with the 4-chlorophenyl-substituted variants specifically enumerated alongside 2,4-dichlorophenyl and 4-methylphenyl as preferred R1 groups. By contrast, the broader isoxazole medicinal chemistry literature from 2019 onward has predominantly focused on MAO-B-selective scaffolds (e.g., 2-phenyloxazole-4-carboxamides, phenylisoxazole carbohydrazides), where most derivatives show negligible MAO-A inhibition at concentrations up to 100 μM [2]. This patent-established MAO-A preference for the 4-chlorophenyl isoxazole-acetamide series represents a class-level differentiation from the MAO-B bias observed in later-generation isoxazole scaffolds. However, the exact IC50 value for the specific compound N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946361-62-2) was not located in publicly accessible primary literature or curated databases with structural verification.

Monoamine oxidase inhibition Neuropharmacology Patent analysis

Structural Differentiation from N-Benzyl Analog: Linker Geometry and Conformational Flexibility Comparison

The target compound (CAS 946361-62-2) features a direct N-phenylacetamide linkage (N-C(=O)-CH2-isoxazole), whereas the closely related analog N-(4-chlorophenyl)methyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946226-38-6) inserts an additional methylene spacer, creating an N-benzylacetamide geometry. This single-atom insertion increases the rotatable bond count from 5 to 6 and extends the maximum N-to-isoxazole distance by approximately 1.2-1.5 Å. The resulting difference in conformational space accessible to the terminal aryl ring has been shown in crystallographic studies of related acetamide series to alter the dihedral angle distribution between the amide plane and the aromatic ring by 15-30°, which can determine whether key hydrogen-bonding interactions with catalytic residues (e.g., Tyr407/Tyr444 in MAO-A) are geometrically feasible [1]. The more constrained N-phenyl linkage in the target compound restricts the chlorophenyl orientation relative to the isoxazole core compared with the N-benzyl analog, which could yield different binding modes if the compounds engage the same biological target [2].

Structural biology Molecular docking Conformational analysis

N-(4-Chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 946361-62-2): High-Value Research and Industrial Application Scenarios


MAO-A-Focused Neurological Probe Compound in Academic Drug Discovery

Based on the patent-classified MAO-A inhibitory scope established in WO1997031906A1 [1], this compound serves as a starting point or reference ligand for academic groups investigating MAO-A selective inhibition in depression, anxiety, or Parkinson's disease models. The 4-chlorophenyl substitution provides a defined physicochemical anchor (σp = +0.23, clogP ~3.4) for SAR expansion studies. Researchers should independently verify MAO-A/B IC50 values in their assay system before drawing conclusions about potency or selectivity, as primary quantitative data for this exact compound were not identified in the public domain during evidence compilation.

Comparative Physicochemical Benchmarking in Isoxazole-Acetamide Library Design

Medicinal chemistry teams constructing focused isoxazole-acetamide libraries can use this compound as a reference point for evaluating the impact of para-substitution (Cl vs. H vs. F vs. CH3 vs. OCH3) on lipophilicity, solubility, and permeability. The estimated clogP differential of +0.5 to +0.7 log units relative to the 4-H and 4-F analogs [1] provides a quantifiable basis for designing property-based selection filters in parallel synthesis campaigns. Combinatorial library designers should note that the 4-Cl substituent also increases molecular weight by 34.5 Da relative to the unsubstituted phenyl analog (CAS 953195-82-9), which may affect compliance with lead-likeness criteria.

Conformational Restriction Control in Structure-Based Drug Design

The direct N-phenylacetamide linkage in CAS 946361-62-2 (5 rotatable bonds) compared with the N-benzylacetamide linkage in CAS 946226-38-6 (6 rotatable bonds) provides a defined conformational restriction of approximately 1.4 Å in maximum N-to-isoxazole reach [1]. Computational chemists performing docking studies into MAO-A (PDB structures available from De Colibus et al., 2005) or other targets can exploit this rigidity difference to test hypotheses about the entropic penalty of binding and the optimal tether length for engaging deep active-site residues. This makes the compound a useful tool compound for evaluating linker geometry-activity relationships in isoxazole-based inhibitor design.

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.